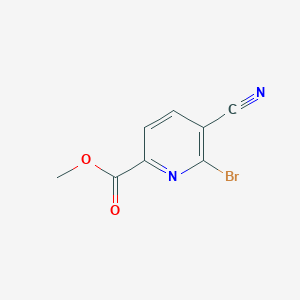
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is an organic compound that features a complex aromatic structure This compound is characterized by the presence of dichlorobenzyl, ethoxy, and iodo groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron trichloride.
Etherification: The 2,4-dichlorobenzyl chloride is then reacted with 3-ethoxy-5-iodophenol in the presence of a base like potassium carbonate to form the ether linkage.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzonitrile and ethoxy groups.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is not fully understood but is thought to involve interactions with specific molecular targets. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to its observed biological activities . For example, the dichlorobenzyl group may interact with microbial cell membranes, while the nitrile group could inhibit specific enzymes .
類似化合物との比較
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methoxy-3-((2,4-dichlorobenzyl)oxy)benzaldehyde: Contains a methoxy group and an aldehyde group.
3-((4-Chlorobenzyl)oxy)benzaldehyde: Similar ether linkage but with a single chlorine substituent.
Uniqueness
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both dichlorobenzyl and iodo groups makes it particularly versatile for further chemical modifications and applications .
特性
分子式 |
C16H12Cl2INO2 |
|---|---|
分子量 |
448.1 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile |
InChI |
InChI=1S/C16H12Cl2INO2/c1-2-21-15-6-10(8-20)5-14(19)16(15)22-9-11-3-4-12(17)7-13(11)18/h3-7H,2,9H2,1H3 |
InChIキー |
PTPLDLGZZDGPFX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)


![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)


![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)


